molecular formula C15H16O3 B4657570 3-ethyl-4-methyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one

3-ethyl-4-methyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one

Cat. No.: B4657570
M. Wt: 244.28 g/mol
InChI Key: HPWOVUDGELGNII-UHFFFAOYSA-N
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Description

“3-ethyl-4-methyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one” is a synthetic organic compound belonging to the class of chromenones. Chromenones are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a chromenone core with various substituents, making it a potential candidate for various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-ethyl-4-methyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one” typically involves the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under acidic or basic conditions.

    Introduction of Substituents: The ethyl and methyl groups can be introduced through alkylation reactions using suitable alkyl halides and bases.

    Etherification: The prop-2-en-1-yloxy group can be introduced via an etherification reaction using allyl bromide and a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, forming epoxides or other oxidized derivatives.

    Reduction: Reduction of the chromenone core can lead to the formation of dihydrochromenones.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the allyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products

    Epoxides: From oxidation of the allyl group.

    Dihydrochromenones: From reduction of the chromenone core.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: The compound can be used as a starting material for the synthesis of various derivatives with potential biological activities.

Biology

    Enzyme Inhibition: Chromenone derivatives are known to inhibit various enzymes, making this compound a potential candidate for enzyme inhibition studies.

Medicine

    Drug Development: The compound can be explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry

    Material Science: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of “3-ethyl-4-methyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one” depends on its interaction with molecular targets. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The specific pathways involved would depend on the biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one: Lacks the ethyl group at the 3-position.

    3-ethyl-4-methyl-2H-chromen-2-one: Lacks the prop-2-en-1-yloxy group at the 7-position.

Uniqueness

“3-ethyl-4-methyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one” is unique due to the presence of both the ethyl and prop-2-en-1-yloxy groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

3-ethyl-4-methyl-7-prop-2-enoxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O3/c1-4-8-17-11-6-7-13-10(3)12(5-2)15(16)18-14(13)9-11/h4,6-7,9H,1,5,8H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPWOVUDGELGNII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=C(C=C(C=C2)OCC=C)OC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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